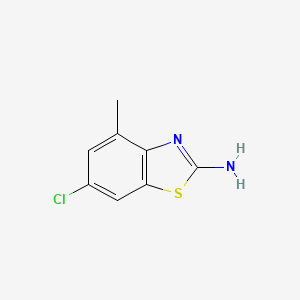

6-Chloro-4-methyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZBJLJYSYHKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365972 | |

| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-21-5 | |

| Record name | 6-Chloro-4-methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine

This guide provides a comprehensive overview of the synthesis of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed synthetic protocol but also insights into the underlying reaction mechanisms and experimental rationale.

Introduction: The Significance of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a cornerstone in the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The specific substitution pattern of this compound, featuring a chloro and a methyl group on the benzene ring, offers a unique electronic and steric profile that can be exploited for targeted drug design. The presence of the chlorine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, can significantly influence the molecule's interaction with biological targets.

The Synthetic Pathway: Electrophilic Cyclization of a Substituted Arylthiourea

The most established and reliable method for the synthesis of this compound proceeds through the electrophilic cyclization of an in situ generated arylthiourea intermediate. This approach, a variation of the Hugershoff reaction, is favored for its efficiency and the ready availability of the starting materials.

The overall transformation begins with the reaction of 4-chloro-2-methylaniline with a thiocyanate salt in an acidic medium to form the corresponding arylthiourea. This intermediate is then subjected to oxidative cyclization using an electrophilic halogen, such as bromine, to yield the target 2-aminobenzothiazole.

Mechanistic Insights

The reaction mechanism can be dissected into two key stages:

-

Formation of the Arylthiourea Intermediate: In the presence of an acid, typically glacial acetic acid, the amino group of 4-chloro-2-methylaniline is protonated. Concurrently, the thiocyanate ion (SCN⁻) acts as a nucleophile. While the exact mechanism can be complex, it is generally understood that the aniline derivative reacts with a thiocyanating agent.

-

Oxidative Cyclization: The arylthiourea intermediate undergoes electrophilic attack by bromine. The bromine polarizes and one of the bromine atoms acts as an electrophile, attacking the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the aromatic ring, leading to the cyclized product. The acidic environment of the reaction medium facilitates the tautomerization and subsequent aromatization to the stable 2-aminobenzothiazole ring system.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | ≥98% |

| Ammonium thiocyanate | NH₄SCN | 76.12 | ≥98% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.5% |

| Bromine | Br₂ | 159.81 | ≥99.5% |

| Sodium hydroxide | NaOH | 40.00 | ≥97% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 4-chloro-2-methylaniline (0.1 mol, 14.16 g) and ammonium thiocyanate (0.22 mol, 16.75 g) in 100 mL of glacial acetic acid.

-

Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with continuous stirring.

-

Addition of Bromine: While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol, 5.1 mL, 15.98 g) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30-45 minutes. The reaction mixture will typically turn reddish-brown.

-

Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 500 mL of crushed ice with stirring. A precipitate will form.

-

Neutralization: Carefully neutralize the mixture with a 10% aqueous solution

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. The 2-aminobenzothiazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, demonstrating activities ranging from anticancer to antimicrobial.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, structural elucidation, and key physicochemical characteristics. While experimental data for this specific derivative is not widely available, this guide consolidates information from closely related analogues and established analytical methodologies to provide a robust predictive profile and practical experimental workflows.

Introduction and Significance

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[2] The 2-aminobenzothiazole moiety, in particular, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[2] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][3]

The subject of this guide, this compound, incorporates a chlorine atom at the 6-position and a methyl group at the 4-position. These substitutions are anticipated to modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Halogenated aromatic compounds are prevalent in many pharmaceuticals, often enhancing binding affinity and membrane permeability. The presence of a methyl group can impact metabolic pathways and steric interactions with target proteins.

This guide will systematically explore the synthesis, and the determined and predicted physicochemical properties of this compound, providing a foundational understanding for its potential applications in drug discovery and development.

Molecular Structure and Core Properties

The structural representation of this compound is foundational to understanding its chemical behavior.

Table 1: Core Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Calculated) | 6-Chloro-1,3-benzothiazol-2-amine (CAS: 95-24-9)[4][5] | 2-Amino-4-methylbenzothiazole (CAS: 1477-42-5) |

| Molecular Formula | C₈H₇ClN₂S | C₇H₅ClN₂S | C₈H₈N₂S |

| Molecular Weight | 198.67 g/mol | 184.65 g/mol [4] | 164.23 g/mol |

| Appearance | Predicted: Off-white to light yellow solid | White to beige or grayish powder/flakes | White powder |

| Melting Point | Predicted: >200 °C | 203 °C | 135-137 °C |

| Boiling Point | Predicted: Decomposes | Decomposes | Not available |

| Water Solubility | Predicted: Poorly soluble | < 0.1 g/100 mL at 19 °C | Slightly soluble |

| LogP (Predicted) | 3.2 (ChemAxon) | 2.9 (PubChem)[5] | 2.4 (PubChem) |

| pKa (Predicted) | Basic pKa: ~3.5 (ChemAxon) | 4.48 (at 20°C) | Not available |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for 2-aminobenzothiazole formation. A common and effective route involves the oxidative cyclization of an appropriately substituted N-arylthiourea.[6]

Proposed Synthesis Workflow

A plausible synthetic route starts from 3-chloro-5-methylaniline. This precursor is first converted to its corresponding N-arylthiourea, which is then cyclized.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-chloro-5-methylphenyl)thiourea

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-5-methylaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of ammonium thiocyanate (1.2 equivalents) in water to the flask.

-

Add concentrated hydrochloric acid (catalytic amount) and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(3-chloro-5-methylphenyl)thiourea.

Step 2: Synthesis of this compound

-

Suspend the crude N-(3-chloro-5-methylphenyl)thiourea (1 equivalent) in glacial acetic acid in a three-necked flask fitted with a dropping funnel, condenser, and thermometer.

-

Cool the suspension in an ice bath to below 10 °C.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonia solution until basic.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are critical steps. The following protocols outline the standard analytical techniques to be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, the methyl protons, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule, with chemical shifts characteristic of the benzothiazole core, the methyl group, and the carbon atoms influenced by the chloro and amino substituents.

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=N stretching: A band around 1630 cm⁻¹ characteristic of the thiazole ring.[7]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Protocol:

-

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum is expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak).

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the high-resolution mass spectrum to determine the exact mass of the molecular ion and confirm the elemental composition.

Potential Biological Activity and Applications

Derivatives of 2-aminobenzothiazole are well-documented for their broad spectrum of biological activities.[1][2] The introduction of chloro and methyl groups on the benzothiazole ring of this compound suggests it could be a valuable intermediate or a biologically active molecule in its own right.

-

Anticancer Potential: Many substituted 2-aminobenzothiazoles have shown potent anticancer activity by targeting various kinases and other cellular pathways.[3] The specific substitution pattern of this compound may confer selectivity and potency against certain cancer cell lines.

-

Antimicrobial Activity: The benzothiazole nucleus is also a key component of several antimicrobial agents. This compound could be screened for its activity against a panel of bacterial and fungal strains.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological potential of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for the closely related 6-Chloro-1,3-benzothiazol-2-amine (CAS 95-24-9) should be considered.[5] It is classified as harmful if swallowed and may cause skin and eye irritation.[5]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, yet under-characterized, member of the 2-aminobenzothiazole family. This technical guide has provided a comprehensive framework for its synthesis, characterization, and physicochemical properties based on established chemical principles and data from analogous compounds. The detailed experimental protocols and analytical workflows serve as a practical resource for researchers aiming to synthesize and evaluate this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound in drug discovery programs.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7226, 6-Chloro-2-benzothiazolamine. Retrieved from [Link]

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

- Özkay, Y., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 6(35), 22665–22683.

- Kaufman, T. S., & Larghi, E. L. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 8(9), 1721–1724.

- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 527-545.

- Shaikh, G., et al. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry, 3(2), 421-427.

-

Matrix Fine Chemicals. (n.d.). 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9. Retrieved from [Link]

- Al-Soud, Y. A., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry, 4(4), 435-440.

- Gomha, S. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole. Retrieved from a relevant BenchChem technical guide URL.

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

- US Patent 4,808,723. (1989).

-

PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. Retrieved January 7, 2026, from [Link]

- CymitQuimica. (n.d.). 4-Chloro-6-methyl-1,3-benzothiazol-2-amine. Retrieved from a relevant CymitQuimica product page URL.

- ResearchGate. (2016). Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives.

- SAS Publishers. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Retrieved from a relevant SAS Publishers article URL.

- Arabian Journal of Chemistry. (2014).

- Der Pharma Chemica. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

-

Molbase. (n.d.). 6-chloro-N-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

- ResearchGate. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.

Sources

- 1. parchem.com [parchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]

- 5. Hit2Lead | 6-chloro-1,3-benzothiazol-2-amine | CAS# 95-24-9 | MFCD00053557 | BB-3001664 [hit2lead.com]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1176713-90-8|4-Chloro-2-methyl-1,3-benzothiazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

6-Chloro-4-methyl-1,3-benzothiazol-2-amine CAS number and properties

An In-Depth Technical Guide to 6-Chloro-4-methyl-1,3-benzothiazol-2-amine and its Congeners

Executive Summary: The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] This guide provides a detailed technical overview of this compound, a specific derivative within this important class of heterocyclic compounds. While a unique CAS number for this exact molecule is not prominently available in public databases, this paper synthesizes data from closely related analogues, particularly 6-Chloro-1,3-benzothiazol-2-amine (CAS: 95-24-9), to provide a robust profile. We will delve into its physicochemical properties, established synthetic routes, spectroscopic characterization, potential applications in drug discovery, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of substituted 2-aminobenzothiazoles.

Introduction: The Significance of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole nucleus is a privileged heterocyclic scaffold due to its presence in a multitude of pharmacologically active compounds.[2] These derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antifungal properties.[3][4][5] The structural rigidity of the bicyclic system, combined with the electronic properties of the embedded thiazole ring and the reactivity of the 2-amino group, makes it an ideal framework for designing targeted therapeutic agents.[1][6] The introduction of substituents, such as the chloro and methyl groups in the target compound, allows for fine-tuning of lipophilicity, metabolic stability, and target-binding affinity, making each derivative a unique candidate for investigation.

Physicochemical Properties of Substituted 2-Aminobenzothiazoles

Precise characterization begins with understanding a compound's fundamental physicochemical properties. While data for this compound is sparse, we can extrapolate from its parent analogue, 6-Chloro-1,3-benzothiazol-2-amine. The addition of a methyl group (CH₃) would predictably increase the molecular weight and slightly alter properties like melting point and solubility.

Core Chemical Identifiers

For the closely related and well-documented analogue:

-

Compound Name: 6-Chloro-1,3-benzothiazol-2-amine

-

Synonyms: 2-Amino-6-chlorobenzothiazole, 6-Chlorobenzothiazol-2-ylamine[7]

Tabulated Physicochemical Data (for CAS 95-24-9)

| Property | Value | Source |

| Molecular Weight | 184.65 g/mol | [7] |

| Appearance | Solid (form varies) | [9] |

| Melting Point | 199 °C | [10] |

| InChIKey | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [8][10] |

| SMILES | C1=CC2=C(C=C1Cl)SC(=N2)N | [7] |

Synthesis and Mechanistic Insights

The synthesis of 2-aminobenzothiazole derivatives is well-established, with the most common and versatile method being the oxidative cyclization of a substituted arylthiourea.[2][11] This approach, often referred to as the Hugershoff synthesis, provides a reliable pathway to the benzothiazole core.

General Synthetic Strategy for 2-Aminobenzothiazoles

The primary route involves the reaction of a corresponding substituted aniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of an acid, followed by cyclization induced by an oxidizing agent, typically bromine in acetic acid.[11] This process first forms an N-arylthiourea intermediate, which then undergoes electrophilic attack by bromine, leading to ring closure and the formation of the final 2-aminobenzothiazole product.

Caption: General workflow for the synthesis of substituted 2-aminobenzothiazoles.

Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

The following is a generalized laboratory-scale procedure adapted from established methods.[11][12]

-

Thiourea Formation: Dissolve the starting material, the appropriately substituted aniline (1.0 equivalent), in glacial acetic acid. To this solution, add potassium thiocyanate (KSCN, 1.1 equivalents) portion-wise while stirring. Continue stirring at room temperature for 1-2 hours to form the N-arylthiourea intermediate.

-

Cyclization: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid and add it dropwise to the cooled mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 8-12 hours at room temperature.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice. Neutralize the solution carefully with a base, such as 10% sodium hydroxide (NaOH), until a precipitate forms.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminobenzothiazole derivative.

Applications in Research and Development

The utility of this compound lies in its potential as both a building block for more complex molecules and as a pharmacologically active agent itself.

-

Synthetic Intermediate: The 2-amino group is a versatile functional handle, readily undergoing reactions such as acylation, alkylation, and condensation to form Schiff bases.[5][13] This allows for its incorporation into larger, more complex heterocyclic systems, enabling the exploration of a vast chemical space for drug discovery.

-

Pharmacological Potential: Benzothiazoles are recognized as potent biological agents. The specific substitutions on the benzene ring significantly influence their activity.

-

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent antitumor properties.[4]

-

Antimicrobial and Antifungal Activity: The scaffold is a common feature in agents developed to combat bacterial and fungal infections.[1][3][14] The presence of a halogen, like chlorine, is often associated with enhanced antimicrobial efficacy.

-

Spectroscopic Characterization

Structural elucidation of the target compound relies on a combination of modern spectroscopic techniques. The data presented here are representative of the 2-aminobenzothiazole class, based on the spectra of close analogues.[13][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole ring. A key feature for this compound would be a singlet in the aliphatic region (around δ 2.4 ppm) corresponding to the three protons of the methyl group. The two aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm), and the amine (NH₂) protons would typically present as a broad singlet.

-

¹³C NMR: The carbon spectrum would show characteristic signals for the sp²-hybridized carbons of the bicyclic ring system, including the unique C2 carbon attached to the amino group, which typically appears downfield (around δ 166 ppm).[16] The methyl carbon would produce a signal in the upfield region (around δ 18-22 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for key functional groups.

-

N-H Stretching: Two characteristic sharp bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂).

-

C=N Stretching: A strong absorption band around 1610-1640 cm⁻¹ is indicative of the C=N bond within the thiazole ring.[16]

-

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₇ClN₂S), the expected molecular ion peak (M⁺) would be approximately 198.0 g/mol . A characteristic isotopic pattern (M+2 peak) at about 33% the intensity of the M⁺ peak would be observed due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

Safety and Handling

As a laboratory chemical, this compound and its analogues require careful handling. Based on the safety data for 2-Amino-6-chlorobenzothiazole, the following precautions are advised:

-

Hazard Classification: Classified as harmful if swallowed (Acute oral toxicity, Category 4).[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[9][17]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[17]

Conclusion

This compound represents a promising yet underexplored member of the pharmacologically significant benzothiazole family. By leveraging established synthetic methodologies and drawing upon the extensive characterization of its close analogues, researchers can efficiently synthesize and investigate this compound. Its structural features suggest strong potential as a scaffold in medicinal chemistry for developing novel therapeutic agents. Further investigation into its specific biological activities is warranted and could unveil new opportunities in drug discovery and development.

References

- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMWnYAjfHuQWl4hgry9zVtp4rcVHmyeY9yZsysrLgFSSVEjEpB-fFBW7wLHbysTSwdx48sq6Hz9eeiWYb2e1ltButmLTI_ymP1z4vA42Ncz05NXecXHm4v23gG0g8D-eBQ8kCc994NFkVy1Bq2NsBViAtcpIxebBFzK8CNA3oYN5H7mffUpRuk5sPr4jIOFg==

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (n.d.). ACS Publications. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXlqq0qpJEfywkxTTULqn9rByi2nR9eblAwzeK-YtknWNGrrEHgqw5kQhkZgFI3pCtQRtLGTITBSbY0QNuFsnpeFJgHHq9ejkhXs3QSydmDDCA4B8DT-NO-0L3LkjcSsNOpBp8ZzV8h_kuZOE=

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017, November 28). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBUy6XTWgajZNTMMvmdQC2ssQWV4_YBNIV39gHtfEu5YhQcPJRMX_YLyeKR_FZfhNG0KOlWG3i2ydFCBKkFJIBXODxnEZG0qy4u8mSDmYomMnnod2bMO5BhcMJLk7_KDAsuHJLHD5lMXE5Apv6CKUwoR4oygbD5zIL

- Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4BLJe5CSZMToFjzglqGGVEChsDFa1tRi-HFze_WpO2ID3CYK8uZS-xd4nUs8BdSLqs8dqOVycTImMl8WTh7_FCkwsJRl_SHRwW7ugZSD763hXLoN_eJNLCtVzIrZKp6PR7VjAgRdM7F1rhsQhsz2eRM995thCMeNcDttT5LCjHg1bVIXMkK5YRRkpL7AOZgegKj34prteXiFC-2fd2UROZhIpKiBJxYXonbm_BUwIJV2a6gpphBDzcJuivEHApg==

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUrxprvVRjyWSs0mW3VH-F8eozCTAqz3p-IKi3A8IYt8Tf8ATZtIaJMus10qpSuYwy1kYY7GKZnTbvRe4zNMJAzaeo-HWMLhEILTNfikF6ssO2F3LM324c0UXadsDgEXw0_bKOTriAh7hpOw1KQ065OXMpqzDkExl3_TICSg5IwHLTuS7DbqVmexXq0N_5JlutakCrl_VzbPVtgdtSQRmNNI6-kmXkV18We5MGMbVhA2BbFx6Im-dHSPrMu4gjEW2B16Fga6H0koXpkI7mnZ7WOtY=

- 6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMw9R8kjGsvQpac-Wa6fPhlGwfouXjvdlN4s9f7XnGNMgq3ebSXPuqGk_6gBoy7ENqwSxuJ1pO0TYrR5p4--Cc5H0-6qAMvVgobvfXEJWekYn9fbkWKwD7FB9DyQg4uU97d8DTD3uCJNNqyq7pJ2xeWKg9VcQ=

- SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWV88Jb7HD9AwdmGjhDahX8gk9Dh8rcXdvJDyEKdeKjXmqb6jPB7iWNrxZoMEClo2JPAo96TF39BrSKnrNKMFlYsjGz9NPGJh6v-CVG6R0fafnFUp-2ni30ElTbOFu0YX8FZhAXxHTsa7mfomqK6NvqWbPlLLYuBGkEDNVRWY16Xo=

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpI8rHaY4GAKqsfqbK0TlTIJYum9NbtkRqln81oqMXa_yg6-nl-4UQvQzPeHa_v6T2SxGT0fxQNZUU0V5Ic3ydRHxDZhLCr2kvxO5tXEJUvQGrce1zgpFUL7ojDITMmMkM2tvDgaWEB4_-PX7JszUC

- CAS NO. 1204296-44-5 | 6-chloro-4-methyl-N-(pyridin-2-ylmethyl) - Arctom. (n.d.). Arctom. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOhiMgPxjrDEISBcMenz9AQlRJyndRgit1pP6hMZEZyvFp5T8865q089lDYCgvaAjHIaPF1cefqbBTvRJ-wcrFGP81L_buk_apgNGo8x8MI9CkMXdj14nTLzjsYk=

- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (2024, December 24). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK6YnXomlyAaKtUjej_ZMn443qI8hT3ssXlhdVpKQpfRNxnp7lfG2484kKh1Qnpd-zN7xtU2ialwHufYGDhIajVxHUFAYaP8Gd6tWFsquTIFd9-Hb35_ukWEiKbB_jifIhps4rg7gTOt9NlzDMG7nZKQszYMjzJWI1OtLFgFGYabZHzq9xiLy0FmODVFZIlRCZilM=

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Google. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ffZqnk3qHCk9aBFIR0XVSGxltKavOw6ar0caOJnkdBFoKF6yRzJrciXLBchdmu0b9w9juiyA6AJEM-VSh5OmFmCtomferBjhFJKaWm1oQkMT8q7M8TjmLAuHWCWoyzNAnNMzL7WJc2dqCWfbr-DUKhFTKXZHvRcEGP_75-LGUQ44zNCwl4A_fD3s_lLizNtCvtU9rBvXD4xoThXecuNjBGAY5bUgPzdg

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkySCtS4bMcdv6H88iCMoWD06IVo-9siGHXeeksAgZD9OnaWM8bQ0fvWOELJLbdfHpYV3rDx0mDOhEMAVRu3kfmVwb3GwsC3D8BRikU6ZDsZIfZtedXDcev7SeyX3hmE6HrrLl9WR8oV43JhgXlb63zSZDw-CvYr4H4A-2_d9wKY0Mymkbnua5HFMpN9-O9kxcA4LtMXV80pRow2jlr0OUR6mkTP0P9YPEn7m11ILzhyH2DLrVcdpPs764vGFzX5rrdjlaLqxweccWPvQyGJRCH-Mtgoo7nw==

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfjeAioGG-eg5ZkZotMNLEsEsjAqrGort-HlXZUJLmZnElEoPyelGa7eIIlkw0jiE64a1P4NOviQzoeIbsVMVYFYXxAH6abAqxrTI_DFTjdz8KSsRWSHm67YFkn769ILZhM96CubS2G4wfGb6DzIl_zSMEzWoOnmb0cpIP4xHek-5j72du7KgrppzrFCNAXO0izHI816by26dc6qwlggFHy_mk5mGGGlfSGYfYB9rOg02C-oUI9-YMH6gXFyB_8LrvKIu_AC9b_faSTtpw_28VQcj1Phxldw==

- 6-chloro-N-methyl-1,3-benzothiazol-2-amine price & availability. (n.d.). Molbase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVWtD4imPQN552e9IeCAiE-YYYnRF29eeYtK4iD0nzv0lI68Bxy_GbImzmYwFWv7-lEpqlQFNOizGDupYgW1D5tkpSK_58C_DwE-7gYCNO0txIPKqToRwW1Kh-IA9CxgqcjP0pJ4Q=

- 2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.

- 6-Chloro-2-benzothiazolamine | C7H5ClN2S. (n.d.). PubChem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1SQUzPiX-Ew8CVdLaSlivV9Uae7D_qKCuhVOJiQAz_9AtWmkY78WgYYPoQifId0foX1ftgeNQL5e1P5TxRgPKgCXLjdgqgi1cwbuDD7iYqukV2neqOj4Ymp3Vqy1p0T4pLMwpNK4V5Y=

- 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9. (n.d.). Matrix Fine Chemicals. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVnf5dMq5Qjz6xm42px2o33tBdCKIfY5zmIDhaCCTaOUY3toANdQjlqFPljV6BrTHHrIOFzl29BnPIvxRzISvMbE5ezRWRqUhXO2H48cnkfwOCouMtMkc5U-QrG9vMVplUb-ROkjFEDOtGazidyShzKSREK6FtINtaBK02--59EaIIuRZNqHc=

- CMIT/MIT - Substance Information. (n.d.). ECHA. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGctZDeQ6MtykfcG4NnCilfpwDMvBg00qWlEJjgrsTUg3L19uT7GjdwCRakoA_OFpNLV4xUHV4pRhwlQL00kGfvy-MzNjDsEevlWqXtH95y7M6h0D9p-MHTwCn1WyPDTK2HZ8i3y3s2THaou1XMJl71NwlT06sOE7OvO9z-XXjAms7c2w==

- Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. (2022, January). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG19jFI28ko_hCxRPBKKgsO_4cAIgqHRSBWXe1LC40ljn2Oz7-WZH2RcSw1pn9eG9rtSpyK0b60e42JmGQxO1ShrrHkHFcEdu4VDeQJjehBp21JTFnYC6KxIBqhBW9KwqRZNarsPKSF4pUAu88RWt3LfnIkfyh20cI4dIc2UiAL3pMxPdR3cYA8gVtAFrsQIKY0vV62slAeeXqDVqusebj50U3qeC_FhWEHi9XQRclboP4kcVBDtn1qUhGInBtYi9D2o4QvfYKcvCg5WfBCTbBbsBwf9dJ_uQgXAw5xGMQF7A==

- 6-Chloro-1,3-benzothiazol-2-amine. (n.d.). SpectraBase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr4LVSV0Ur1ZaI0VU-yz9zsYfYCM57m7YNwBo6OgQ9SfZH1vZ9U6wTx_CrW7LKesGwHei_3FdglGDGJR3W78Y5gXPGgdD4bQiiQ5EwgCc2wEgq1ePfVqavier4YiKgbPwb-WLApFla

- 6-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (Cas 87035-03-8). (n.d.). Parchem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjiyWfikTz-VUttQeJwMHD3R9RyV79IjKvduQ88uIaT1BzcsFZcGwtMGWZG-X1u7KbsjquN1r_iibyAag1CAHNfgDV2JFLoAZcPlErxN0-oxZiORr3Blnt4OuZI2bNLSqDgBYK0u2zfoR0_iZFd8e2M3-XqUnZAxwGh4MUieMDYq-okooDVz2mFV87aVmoof-OzhWPHBs-fodVfbPgzUUJAfMjzNEjiC_1SCxz0YuagNqQzA==

- 6-chloro-1,3-benzothiazol-2-amine | CAS# 95-24-9. (n.d.). Hit2Lead. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzGeeAbE8j8Ubj1Nn_RHRwT89zmU2JLZjgy0TUtSy2xUwEO-yjawNp1LzqPQqHXiIVzf1lWuvQT4Tof5Lq06GSEn9UhexBWMVFyKUJ1mjmlBEO99r-seANpU-IlWpkUO9HG2K1IOtq1hy3A==

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1vd9rRfa1Ngu4XwbPa03tMX106fpiyjrQLBHKoxA7AUnDVp_0ieyzJNJA4YADdGxmTHldh9AnydhI2crBIWO9D7uQuSVt4S_775fog5zwPD2ZKa00WKs9HegewOg9dzZ3covxj6rYKaMIlXGBLlBn2ilhh1U30kUl

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX6_5L9YxjDzYsvCk0vXT4wc48tfgLHIH7GGoyIhQ9Zcg-jiKR_79EkTn0hwVWbmMD-Dx_HYIQLEENr4NHE2E7FESOxbiHuQMLR-6M-bmb0mV2qtcosYkQuGp1fy6PWjlkDNX1e6DBQJjQo2W6FKGljpoCYMmzg-N5DhGgDgp2B4hW-5h-4VIXiMJEifzXpWbt-1v-o-lLKsL_11zqeq3uZjH55ZcdcFT6QSmu3GOiVDngy5eWzSSDPX24UHbvN8fnw0A=

- 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. (n.d.). BLDpharm. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGmWzYzUEajXLzS5fD0Gk4-jPX14b4FEtO8oKg0H-BvjxJ5Hbppu9qpihJ9SguFMdubSnIwvUsbGt-M1HBpKn3CQEzn174Bsk2TyJUq0xjis2vZ1qvX2XyuEXXZlbEjKXFqvDjPefwYzMPr5E=

- Benzothiazoles. (n.d.). AMERICAN ELEMENTS®. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhNKbbfcaW6UyJSeNNtsLBeR4EZ4O2eLIecmKXDAeUXArWsLdUJkuCZsnksyaVqtQkFZzjqmvO7l7mC6RgsCFOzptQCiThQ4o7PvrtosOIZvUVCBMiD7V1a-d4cAZMiu-nJO8X6yTIHxwF

- 6-Chloro-1,3-benzothiazol-2-amine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC3PvH9a6_J--ycbgD8RIVputnIlEgHQFjZJ25hbuP42WywM6qY5wtfG_3-iYlC7pTaYPkXT_HR2640KvyoGE9WReWzJTKMYpjE5FooQmsY2iBgBQv8hV9zGDY7ZnBPxW9Hxpwga0s

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWY_nBUlMe1ossU85aIzex-5Lhfg0LILhVbYIAohkY7BgTE5NVCtDkyIXCiHX0O_f0a34cSxwoOvZn_Uilzo-JGtUXbxqM5f476pWz6m9M_61ZDSZZRdeOM2wSlutvgmzsb6U=

- Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. (n.d.). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN79qKx-VlV9tA4z-OQUeKQaVjdpDvZbHtgc8cpj65Kzj15jdOO2oL4gJ_C4okm58PPwsAYvnT3I7D2h1jyMLbOvbEPu4_TJTPhFHrVUIeXdi4jH4Zya2NC5LWvh86L5Ibn3n2GekrbdXQVWc471FJDcwZfHoNaQ-alDqg-OJ8qKL8zjp9M82r5YZEnRh5neP8AOJn-hRnCLnpXgobps7H-k8XqW-nfGVgDvZymOj0VZZWfNxrC1Bcd2lZZVVh0VQ0pdHzIqWZ-1n8bXLqdeixKiXQfImMBqNbJF0OaQ_OJfFxqAHVbbSXgApmgAc=

- 6-chloro-2-phenyl-1,3-benzothiazole. (2025, May 20). ChemSynthesis. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0JtML8xBmhCsG4EH4KGAJv_sbiNBuHU1j4NJh88Mvk0vxqSMnnyHr1fdh-yIPBCYF8ryLhGOZ1ytiFK99zmNiS4IK26WDe_zlkepcv6Q2763S6_VEJ2pVr5RSaoSQRq2U2gG5VSjMJWp6W4f6Tjv0vroKvEBQgwv4Kh4=

- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. (n.d.). Benchchem. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiXjoHhl85rIXsbDHd9oY3hfveLxLHM5oZbH8Gb-lRtfa0ouIVNfU2gFtpybLPHClpNhL2xY5iW7Jx2fqiqCPoLlZws8L5rPp1AXTKJ6AgNTNEgAIsGjFP8ZUUnc1koXlis82eCjPppIGgGVjxJHtVl2AXiyzk8iZa3y4BUMpf5tNB94ya9fhxKwZzLF8c7RA6

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020, November 6). ResearchGate. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDnsw6cwwuSjhqsuaWw6BkwSMTq18TI6fQTlZMpc69uCN1Lry1wY4flnt_ku8NmUUgk3GTc6fEEYH1c_QQtlWHqMhyi4w3jF-WNUuIU4A2hvyhSwlN9ZZJJd3082Rs2G9v_Hyfzh8RkN6xdiw2X4tyPv0yAusr1N_p8kOP6rOz9Tv_fmRJOMZSpg6-YG1x4HS-PjOdJXIwW9Yvv36q8u7JzQBkEIHHDjJ6BlQYvkwUNeA5PCvZSBDa0Kgr2QMrSfQ-glRqxku5aJFYtTn0zfTFPT5gAAl44xah7pte6RTvtOFM7wqaB7AbAa_vN87khsKISNfHP1iRW7_J-tjl_csrkzeCURG6YO5w7GBCT2rVtUMCENaENAljHDg0u-meM9lMn4xaNcvNjrqtrQfVX_ZD3AjC0hXnVw==

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (n.d.). SAS Publishers. Retrieved January 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ8KNYuGW2ml-2d53QMvFQY7VlZEUsfMT3ZU9kD6xXjbCbuk6g7FaOCu9YQCNodLCym_lpViiYC8lrymwpMM-Z-9JhsB53R0jv1TZhxflJfLqENlHMWpP-l2tKKOnSZ79M1nvRxpwPpMEGWQ==

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 5. saspublishers.com [saspublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-CHLORO-1,3-BENZOTHIAZOL-2-AMINE | CAS 95-24-9 [matrix-fine-chemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. arabjchem.org [arabjchem.org]

- 14. uokerbala.edu.iq [uokerbala.edu.iq]

- 15. spectrabase.com [spectrabase.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.com [fishersci.com]

structure elucidation of 2-amino-6-chloro-4-methylbenzothiazole

An In-depth Technical Guide to the Structure Elucidation of 2-amino-6-chloro-4-methylbenzothiazole

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] The precise determination of the molecular structure of its derivatives is a critical, non-negotiable step in the drug discovery and development pipeline, ensuring that biological activity is correctly attributed to a well-defined chemical entity. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and methodologies required for the unambiguous structure elucidation of 2-amino-6-chloro-4-methylbenzothiazole . Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and synthesizes data from multiple analytical platforms to build an unassailable structural proof, grounded in authoritative references.

Foundational Strategy: An Integrated Analytical Approach

The elucidation of a novel or synthesized molecule is never reliant on a single technique. Instead, it is a process of convergent evidence, where each analytical method provides a unique piece of the structural puzzle. Our strategy for 2-amino-6-chloro-4-methylbenzothiazole is predicated on a logical, multi-pillar workflow that begins with foundational mass and functional group analysis and progresses to a detailed mapping of the atomic framework.

The causality for this staged approach is rooted in efficiency and certainty. Mass Spectrometry provides the molecular formula, the fundamental building block of our investigation. Infrared Spectroscopy confirms the presence of key functional groups, ensuring the primary chemical features are present. Finally, Nuclear Magnetic Resonance spectroscopy provides the definitive connectivity map, showing how each atom is connected to its neighbors. For absolute confirmation, particularly of regiochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter.

Caption: A logical workflow for the .

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular weight?". High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. For a halogenated compound like our target molecule, MS offers a unique, self-validating feature: the isotopic pattern of chlorine. Nature dictates that chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3][4] A successful analysis must reflect this natural signature in the molecular ion peak, providing immediate and trustworthy confirmation of the presence of a single chlorine atom.

Predicted Mass Spectrometric Data

| Parameter | Predicted Value | Rationale |

| Chemical Formula | C₈H₇ClN₂S | Derived from the proposed structure. |

| Monoisotopic Mass | 198.0046 | Calculated for the most abundant isotopes (¹²C₈¹H₇³⁵Cl¹⁴N₂³²S). |

| Molecular Ion (M⁺) | m/z 198 | Corresponds to the molecule with the ³⁵Cl isotope. |

| Isotopic Peak (M+2)⁺ | m/z 200 | Corresponds to the molecule with the ³⁷Cl isotope. |

| M⁺ / (M+2)⁺ Ratio | ~3:1 | The characteristic isotopic abundance ratio for a single chlorine atom.[5] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a robust choice for this polar molecule, typically operating in positive ion mode to protonate the amino group ([M+H]⁺).

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This is critical for obtaining the high mass accuracy needed to confirm the elemental composition.

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis:

-

Identify the molecular ion cluster. For an ESI experiment, this will be the [M+H]⁺ cluster at m/z 199 and 201.

-

Confirm that the peak heights exhibit the expected ~3:1 ratio.[6]

-

Utilize the instrument's software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak. The calculated formula should match C₈H₇ClN₂S within a 5 ppm mass error tolerance.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Before delving into the complex carbon-hydrogen framework, it is prudent to confirm that the core functional groups are present. FT-IR spectroscopy is a rapid and reliable method for this purpose. The primary amine (-NH₂) is the most critical functional group to identify, as its absence would indicate a failed synthesis or unexpected side reaction. The characteristic vibrations of the aromatic system and the thiazole ring provide further confirmatory evidence.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3250 | Strong, Broad (doublet) | N-H stretching | The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary amine.[7] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic of sp² C-H bonds on the benzene ring. |

| 2950 - 2850 | Weak | Aliphatic C-H stretching | Corresponds to the methyl group. |

| ~1630 | Strong | C=N stretching | A key vibration of the thiazole ring system.[8] |

| 1600 - 1450 | Medium-Strong (multiple) | Aromatic C=C stretching | Confirms the presence of the benzene ring.[9] |

| ~800 | Strong | C-Cl stretching | Indicates the presence of the chlorine substituent. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is the most convenient technique. Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory. This is a critical self-validating step to subtract atmospheric interferences (e.g., CO₂, H₂O) from the final sample spectrum.[10]

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum over a range of 4000–400 cm⁻¹.

-

Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands, comparing them to the predicted values to confirm the presence of the amine, aromatic, and thiazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

Expertise & Experience: NMR is the most powerful technique for the complete structure elucidation of organic molecules in solution.[11] It provides unambiguous evidence of the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. For 2-amino-6-chloro-4-methylbenzothiazole, ¹H NMR will reveal the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The true power lies in using this data synergistically to assemble the final structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

Solvent Choice: DMSO-d₆ is chosen because it effectively solubilizes polar compounds and its residual proton peak does not typically interfere with aromatic signals. The amine protons are also less likely to exchange rapidly, allowing for their observation.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.50 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad and their chemical shift is concentration-dependent.[10] |

| ~7.35 | Doublet (d) | 1H | H-7 | The proton at position 7 is expected to be a doublet, coupled to H-5 (J ≈ 2 Hz, meta coupling). |

| ~7.10 | Doublet (d) | 1H | H-5 | The proton at position 5 is a doublet due to meta-coupling with H-7 (J ≈ 2 Hz). |

| ~2.40 | Singlet | 3H | -CH₃ | The methyl protons are not coupled to any other protons and appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

Rationale: The structure possesses 8 unique carbon atoms, and therefore 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ) ppm | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~168 | C2 | The carbon atom bonded to two nitrogen atoms in the thiazole ring is significantly deshielded and appears far downfield.[10] | | ~149 | C7a | Quaternary carbon at the fusion of the two rings. | | ~135 | C4 | Quaternary carbon bonded to the methyl group. | | ~130 | C5a | Quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. | | ~128 | C6 | Aromatic carbon bonded to the electron-withdrawing chlorine atom. | | ~125 | C7 | Aromatic CH carbon. | | ~120 | C5 | Aromatic CH carbon. | | ~18 | C-CH₃ | The aliphatic methyl carbon appears upfield. |

Advanced 2D NMR for Unambiguous Confirmation

To elevate the confidence in our assignments from "highly likely" to "certain," 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Would show a correlation between the aromatic protons H-5 and H-7, confirming their meta-coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton to the carbon it is attached to (H-5 to C5, H-7 to C7, and the methyl protons to the methyl carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall regiochemistry. We would expect to see correlations from:

-

The methyl protons to C4, C5, and C5a.

-

H-5 to C4, C7, and C7a.

-

H-7 to C5, C5a, and C6.

-

Caption: Expected key long-range (2-3 bond) correlations in the HMBC spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (DMSO at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary for full assignment, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs provided by the spectrometer manufacturer.

-

-

Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, assign multiplicities, and measure coupling constants. Correlate all signals across the 1D and 2D spectra to build the final structural assignment.

X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the solid state.[12] This technique definitively confirms connectivity, conformation, and regiochemistry, leaving no room for doubt.

Expected Crystallographic Data

While specific unit cell parameters cannot be predicted, we can compare them to known, related structures to understand what might be expected. For example, the crystal structure of 2-amino-4-methylbenzothiazole has been reported in the monoclinic space group P2₁/c.[13] The introduction of a chlorine atom at the 6-position, as seen in 2-amino-6-chlorobenzothiazole (orthorhombic, Pbca), will alter the unit cell dimensions and crystal packing due to changes in molecular size, polarity, and potential intermolecular interactions (e.g., hydrogen bonding involving the amino group and halogen bonding).[12]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/heptane).

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Conclusion: Convergent Validation of Structure

The structural elucidation of 2-amino-6-chloro-4-methylbenzothiazole is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry confirms the elemental formula (C₈H₇ClN₂S) and the presence of a single chlorine atom through its characteristic M⁺/(M+2)⁺ isotopic pattern of ~3:1. FT-IR spectroscopy validates the presence of essential functional groups, most notably the primary amine (N-H stretch) and the benzothiazole core (C=N and aromatic C=C stretches). Finally, comprehensive 1D and 2D NMR spectroscopy provides the definitive atomic connectivity, mapping the complete carbon-hydrogen framework and confirming the precise placement of the methyl group at C4 and the chlorine atom at C6. Each piece of data corroborates the others, leading to the unambiguous assignment of the structure. For absolute confirmation in the solid state, single-crystal X-ray crystallography serves as the gold standard. This rigorous, multi-technique approach ensures the highest level of scientific integrity for downstream applications in research and drug development.

References

-

ACS Omega. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Retrieved from [Link]

-

Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

ResearchGate. (2007). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Amino-4- methylbenzothiazole as an Origin Intermediate for a Useful Fungicide Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Retrieved from [Link]

-

Scirp.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

NISCAIR. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and structural studies of novel benzothiazole derivative and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 6-Chloro-4-methyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4] Among its numerous derivatives, those stemming from the 6-Chloro-4-methyl-1,3-benzothiazol-2-amine core have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of these derivatives, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key biological activities, structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to facilitate further investigation and therapeutic development.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound containing a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][5][6][7] The structural rigidity of the benzothiazole nucleus, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for designing targeted therapeutic agents.

The focus of this guide, the this compound moiety, introduces specific substitutions on the benzene ring that have been shown to modulate and enhance biological activity. The presence of a chlorine atom at the 6-position and a methyl group at the 4-position can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas. This section will explore the most significant of these, providing insights into their mechanisms of action and supporting data.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown considerable potential in this arena.[5][8]

Mechanism of Action: While the exact mechanisms can vary, many benzothiazole derivatives are believed to exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. For instance, some derivatives have been shown to target enzymes involved in bacterial DNA replication or folic acid biosynthesis.

Structure-Activity Relationship (SAR): The antimicrobial potency of these derivatives is often enhanced by the introduction of specific substituents. For example, the incorporation of azetidinone or thiazolidinone moieties at the 2-amino position has been shown to result in compounds with significant antibacterial and antifungal activity.[9] The nature and position of substituents on any appended aromatic rings also play a crucial role in determining the spectrum and potency of antimicrobial action.[10]

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of synthesized compounds against various bacterial and fungal strains.

-

Preparation of Inoculum:

-

Grow microbial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Visualization of Antimicrobial Evaluation Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, more effective anticancer agents is a critical area of research. Benzothiazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[4][11][12]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[13] A notable study on a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine derivative (compound B7) demonstrated that it significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and hindered cell migration.[13] Western blot analysis confirmed that this compound inhibited both the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[13]

Structure-Activity Relationship (SAR): The antiproliferative activity is highly dependent on the nature of the substituent at the 2-amino position. The introduction of substituted phenyl rings, particularly those with electron-withdrawing groups like nitro or chloro, has been shown to enhance cytotoxic activity.[12][13] For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent anticancer activity against a panel of nine different cancer cell lines.[12]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B7 | A431 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |

| B7 | A549 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |

| B7 | H1299 | Not specified, but significant inhibition at 1, 2, and 4 µM | [13] |

| 51 | HOP-92 (Non-small cell lung cancer) | 0.0718 | [12] |

| 55 | HT-29 (Colon) | 0.024 | [12][14] |

| 55 | H460 (Lung) | 0.29 | [12][14] |

| 55 | A549 (Lung) | 0.84 | [12][14] |

| 55 | MDA-MB-231 (Breast) | 0.88 | [12][14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization of Anticancer Signaling Pathway Inhibition

Caption: Inhibition of AKT and ERK pathways by a 6-chloro-benzothiazole derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Benzothiazole derivatives have demonstrated significant anti-inflammatory properties.[6][15]

Mechanism of Action: The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. A study on 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) showed that it decreased the activity of pro-inflammatory cytokines IL-6 and TNF-α.[13]

Structure-Activity Relationship (SAR): The anti-inflammatory potential can be modulated by substitutions on the benzothiazole ring and at the 2-amino position. For instance, the presence of a chloro group at the 5-position or a methoxy group at the 6-position of the benzothiazole ring has been associated with enhanced anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

-

Animal Grouping:

-

Divide rats into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the test compounds and the standard drug (e.g., diclofenac sodium) intraperitoneally or orally.

-

-

Induction of Inflammation:

-

After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Calculation of Inhibition:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Synthesis Strategies

The synthesis of this compound derivatives typically begins with the synthesis of the core 2-aminobenzothiazole structure, followed by derivatization at the 2-amino group.

General Synthesis of the 2-Aminobenzothiazole Core

A common method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.[16]

Derivatization at the 2-Amino Position

The 2-amino group of the benzothiazole core is a versatile handle for further chemical modifications. Common derivatization strategies include:

-

Schiff Base Formation: Reaction with various aromatic aldehydes to form imines (Schiff bases).[9][17]

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.[16]

-

Reaction with Isocyanates/Isothiocyanates: To form urea or thiourea derivatives.

Visualization of a General Synthetic Scheme

Caption: A general synthetic route to 2-aminobenzothiazole derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

The insights and protocols provided in this guide aim to serve as a valuable resource for the scientific community, accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Kaur, R., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(5), 2279-2285. [Link]

-

Caputo, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4880. [Link]

-

Kumar, R., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 22(19), 2489-2510. [Link]

-

Sharma, P., & Kumar, A. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 18(6), 618-636. [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1356788. [Link]

-

Reddy, T. R., et al. (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 4(10), 438-445. [Link]

-